N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated isoindoline moiety linked to a dibenzofuran group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common method includes the bromination of isoindoline derivatives followed by coupling with dibenzofuran under specific conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the bromine atom.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-dibenzofuran-3-yl-2,2,2-
- N-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-dibenzofuran-3-yl-2,2,2-
Uniqueness
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide stands out due to its bromine atom, which imparts unique reactivity and potential biological activity compared to its nitro or dichloro counterparts.
Properties
Molecular Formula |
C23H12BrF3N2O4 |
---|---|
Molecular Weight |
517.3g/mol |
IUPAC Name |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-dibenzofuran-3-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C23H12BrF3N2O4/c24-12-5-7-16-17(9-12)21(31)29(20(16)30)11-28(22(32)23(25,26)27)13-6-8-15-14-3-1-2-4-18(14)33-19(15)10-13/h1-10H,11H2 |
InChI Key |
BZGXHDOXUQETIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N(CN4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N(CN4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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